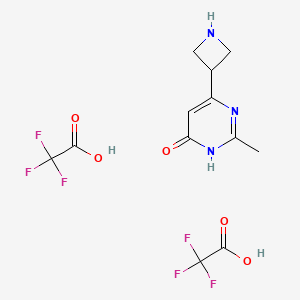![molecular formula C11H17BO3 B1417015 [3-(3-Methylbutoxy)phenyl]boronic acid CAS No. 1236189-95-9](/img/structure/B1417015.png)
[3-(3-Methylbutoxy)phenyl]boronic acid
説明
“[3-(3-Methylbutoxy)phenyl]boronic acid” is a type of boronic acid, which are increasingly utilized in diverse areas of research . Boronic acids are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . They are used as synthetic intermediates in organic synthesis .
Synthesis Analysis
Boronic acids are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis
The molecular structure of boronic acids can be analyzed using various methods such as FT-IR (4000–400 cm –1), dispersive Raman (4000–40 cm –1) spectroscopy and theoretical DFT/B3LYP/6-311++G (d, p) calculations . The calculation results have been compared with observed values, which agree with each other .Chemical Reactions Analysis
Boronic acids are known to form ester conjugates with various nucleophiles at variable pHs . They are also known to participate in various reactions such as copper-mediated trifluoromethylation, copper-catalyzed transformations from arylboronic acids in water, Mitsunobu, Suzuki, and amidation reactions .Physical and Chemical Properties Analysis
Boronic acids have unique physical and chemical properties. For instance, they have the ability to form five-membered boronate esters with diols . This property allows them to be used in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .科学的研究の応用
Boronic Acid in Sensing and Binding
Boronic acids, including [3-(3-Methylbutoxy)phenyl]boronic acid, have been extensively used as receptors for detecting diols and α-hydroxy acids. Their unique binding capabilities make them suitable for creating responsive sensors. For instance, the incorporation of 3-acrylamide phenyl boronic acid into a hydrogel has been shown to generate a fully reversible holographic sensor for L-lactate, highlighting the potential of boronic acids in sensing applications (Sartain et al., 2008).
Boronic Acid as Building Blocks in Organic Chemistry
Boronic acids serve as essential intermediates and building blocks in organic chemistry due to their versatile nature. They are used in various applications such as sensing, protein manipulation, therapeutics, biological labeling, and separation. For instance, the introduction of an aminophosphonic acid group into a boronic acid may provide new opportunities for application, indicating the multifunctional nature of these compounds (Zhang et al., 2017).
Optical Modulation and Nanotechnology
Phenyl boronic acids are crucial in the field of nanotechnology and optical modulation. They are used as binding ligands for saccharide recognition and to anchor hydrophilic polymer backbones to the surface of hydrophobic materials like graphene or carbon nanotubes. The modification of phenyl boronic acids can lead to changes in the optical properties of materials, as evidenced in studies involving single-walled carbon nanotubes (SWNT), demonstrating the potential of boronic acids in developing advanced materials with tunable properties (Mu et al., 2012).
Boronic Acid in Catalysis
The versatile nature of boronic acids extends to their role in catalysis. They are used to activate hydroxy functional groups, promoting their direct transformation into useful products under mild conditions. This ability is exploited in various organic reactions, demonstrating the importance of boronic acids in catalytic processes and organic synthesis (Hashimoto et al., 2015).
作用機序
Target of Action
The primary target of [3-(3-Methylbutoxy)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
this compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, this compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
Like other boronic acids, it is expected to have good stability and bioavailability due to its relatively stable, readily prepared, and generally environmentally benign nature .
Result of Action
The result of the action of this compound in the SM coupling reaction is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .
Action Environment
The action of this compound in the SM coupling reaction is influenced by various environmental factors. The reaction conditions are exceptionally mild and functional group tolerant . .
生化学分析
Biochemical Properties
[3-(3-Methylbutoxy)phenyl]boronic acid plays a pivotal role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, boronic acids, in general, are known to form reversible covalent bonds with diols, which makes them useful in the design of enzyme inhibitors and sensors. This compound can interact with enzymes that have active sites containing serine or threonine residues, forming stable complexes that inhibit enzyme activity. These interactions are crucial for the development of enzyme inhibitors that can be used in therapeutic applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acids are known to inhibit proteasomes, which are protein complexes responsible for degrading unneeded or damaged proteins. By inhibiting proteasomes, this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies . Additionally, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis, further influencing cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their activity. For instance, it can form covalent bonds with the hydroxyl groups of serine or threonine residues in enzymes, leading to enzyme inhibition. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and induction of apoptosis in cancer cells . These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity and induce apoptosis in cancer cells without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including damage to normal cells and tissues. Threshold effects have been observed, where the compound’s efficacy in inhibiting enzyme activity and inducing apoptosis plateaus at higher doses . Understanding these dosage effects is essential for determining the optimal therapeutic dose of this compound in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with biomolecules. The metabolic flux and levels of metabolites can be affected by the presence of this compound, influencing cellular metabolism and function . These metabolic pathways are important for understanding the compound’s overall impact on cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, allowing it to accumulate in certain cellular compartments. Additionally, this compound can bind to proteins that facilitate its distribution within cells and tissues . Understanding the transport and distribution of this compound is crucial for determining its localization and accumulation in target tissues.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Additionally, this compound can accumulate in the cytoplasm, where it can inhibit enzyme activity and influence cellular metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
[3-(3-methylbutoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-9(2)6-7-15-11-5-3-4-10(8-11)12(13)14/h3-5,8-9,13-14H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFBGNPSZLRGLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701274186 | |
| Record name | B-[3-(3-Methylbutoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701274186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236189-95-9 | |
| Record name | B-[3-(3-Methylbutoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236189-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[3-(3-Methylbutoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701274186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


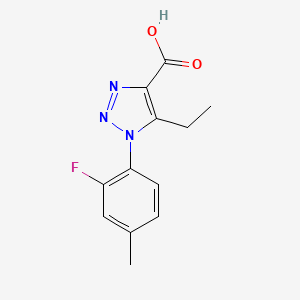
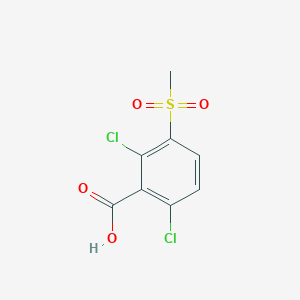

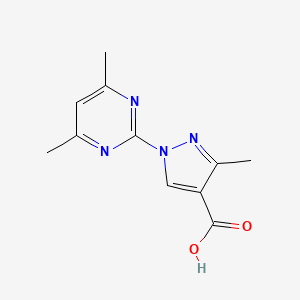
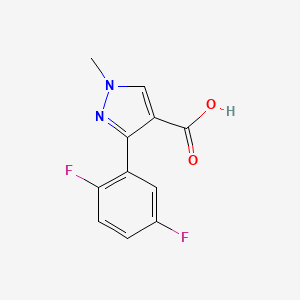



![N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]piperidine-3-carbohydrazide](/img/structure/B1416944.png)
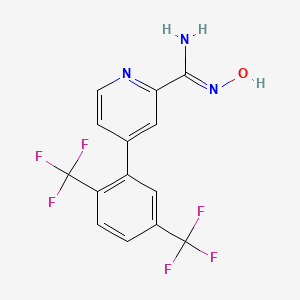
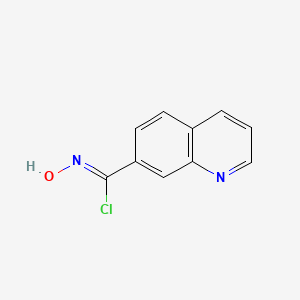
![sodium 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B1416950.png)
![4(3H)-Quinazolinone, 6-methoxy-2-[4-(4-methyl-1-piperazinyl)phenyl]-](/img/structure/B1416951.png)
